2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound that features two fluorophenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves the reaction of 4-fluorophenylacetic acid with 4-fluorophenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as hydroxide ions replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products
Oxidation: 4-fluorobenzoic acid and 4-fluorophenylacetic acid.
Reduction: 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]amine.
Substitution: 2-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene: Similar in structure but lacks the acetamide group.
4-Fluorophenyl isocyanate: Contains a fluorophenyl group but has an isocyanate functional group instead of an acetamide.
Uniqueness
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of both fluorophenyl and acetamide groups, which confer specific chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO/c17-14-5-1-12(2-6-14)9-10-19-16(20)11-13-3-7-15(18)8-4-13/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAUMCJMIVVOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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